molecular formula C16H15N3O B2820095 N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide CAS No. 338771-79-2

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide

Cat. No. B2820095
CAS RN: 338771-79-2
M. Wt: 265.316
InChI Key: QPVRVAHMGKEFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide is a derivative of benzimidazole . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It is one of the earliest nitrogen heterocycles known, having been originally synthesized by Hoebrecker in 1872 and then by Ladenberg and Wundt in 1878 .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a variety of benzimidazoles were obtained .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions, and the Electron Localization Function (ELF) has been carried out .


Physical And Chemical Properties Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The research is also expanded to compute first-order hyperpolarizability and forecast NLO characteristics .

Scientific Research Applications

Cancer Therapeutics Development

Research has led to the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for treating cancer, demonstrating significant potency against both PARP-1 and PARP-2 enzymes. These inhibitors, including compounds like ABT-888, have shown excellent cellular potency and in vivo efficacy in combination with other cancer therapies in melanoma and breast cancer models, highlighting their potential as therapeutic agents in oncology (Penning et al., 2009).

Anticancer Evaluation of Benzimidazole Derivatives

Another study focused on the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. Through a series of chemical syntheses, compounds were developed and tested against various cancer cell lines, revealing specific derivatives with moderate to high anticancer activity. These findings contribute to the exploration of benzimidazole-based molecules as potential anticancer agents (Salahuddin et al., 2014).

Supramolecular Chemistry and Material Science

In the realm of supramolecular chemistry and material science, benzimidazole derivatives have been utilized to create novel supramolecular reagents aimed at assembling binary and ternary cocrystals. These compounds have shown the ability to form diverse crystalline structures through hydrogen bonding, demonstrating the versatility of benzimidazole-based molecules in designing new materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Aakeröy et al., 2005).

Antimicrobial and Antioxidant Properties

Further research has explored the antimicrobial and antioxidant activities of benzimidazole derivatives. These studies have synthesized new compounds exhibiting significant antimicrobial activity against various pathogens, as well as promising antioxidant properties. Such activities underscore the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents for medical and pharmaceutical applications (Sindhe et al., 2016).

Mechanism of Action

The details of the docking studies aided in the prediction of protein binding . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Future Directions

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This has created interest in researchers who have synthesized a variety of benzimidazole derivatives and screened them for their various biological activities . Therefore, the future directions in the research of N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVRVAHMGKEFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.